molecular formula C17H27BrOS B12604274 1-(4-Bromo-3-hexylthiophen-2-YL)heptan-1-one CAS No. 880088-83-5

1-(4-Bromo-3-hexylthiophen-2-YL)heptan-1-one

Cat. No.: B12604274
CAS No.: 880088-83-5
M. Wt: 359.4 g/mol
InChI Key: XQKUDEYNIFQYCP-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-hexylthiophen-2-YL)heptan-1-one is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromo group at the 4-position and a hexyl group at the 3-position of the thiophene ring, along with a heptanone chain at the 1-position. The molecular formula of this compound is C17H27OSBr, and it has a molecular weight of 359.365 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-hexylthiophen-2-YL)heptan-1-one typically involves the bromination of 3-hexylthiophene followed by a coupling reaction with a heptanone derivative. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The coupling reaction is often facilitated by a palladium or nickel catalyst under conditions such as Suzuki-Miyaura or Stille coupling .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-hexylthiophen-2-YL)heptan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Bromo-3-hexylthiophen-2-YL)heptan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-hexylthiophen-2-YL)heptan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromo group can enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites in proteins or DNA .

Comparison with Similar Compounds

Uniqueness: 1-(4-Bromo-3-hexylthiophen-2-YL)heptan-1-one is unique due to the combination of the bromo group, hexyl chain, and heptanone moiety, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

Properties

CAS No.

880088-83-5

Molecular Formula

C17H27BrOS

Molecular Weight

359.4 g/mol

IUPAC Name

1-(4-bromo-3-hexylthiophen-2-yl)heptan-1-one

InChI

InChI=1S/C17H27BrOS/c1-3-5-7-9-11-14-15(18)13-20-17(14)16(19)12-10-8-6-4-2/h13H,3-12H2,1-2H3

InChI Key

XQKUDEYNIFQYCP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(SC=C1Br)C(=O)CCCCCC

Origin of Product

United States

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